molecular formula C12H16ClNO2S B2609060 Tert-butyl N-(5-chloro-2-methylsulfanylphenyl)carbamate CAS No. 2551119-57-2

Tert-butyl N-(5-chloro-2-methylsulfanylphenyl)carbamate

Cat. No.: B2609060
CAS No.: 2551119-57-2
M. Wt: 273.78
InChI Key: RYMBWEVAZDBTHI-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-chloro-2-methylsulfanylphenyl)carbamate is a chemical compound with the molecular formula C12H16ClNO2S and a molecular weight of 273.78 g/mol . It is known for its applications in organic synthesis and various scientific research fields. The compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with a chlorine atom and a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-chloro-2-methylsulfanylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylsulfanylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-chloro-2-methylsulfanylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(5-chloro-2-methylsulfanylphenyl)carbamate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloro-2-methylsulfanylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The chlorine and methylsulfanyl groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(5-chloro-2-methylsulfanylphenyl)carbamate is unique due to the combination of its tert-butyl carbamate group with a chlorinated and methylsulfanyl-substituted phenyl ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other carbamate derivatives .

Properties

IUPAC Name

tert-butyl N-(5-chloro-2-methylsulfanylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c1-12(2,3)16-11(15)14-9-7-8(13)5-6-10(9)17-4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMBWEVAZDBTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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